MM 419447

GC-C Agonist cGMP Accumulation In Vitro Pharmacology

Using linaclotide in vitro introduces the confounding variable of prodrug conversion. Ambiguity arises in SAR and receptor binding assays when the exact effector molecule is uncertain. MM 419447 eliminates this uncertainty as the direct-acting active metabolite. - Direct GC-C activation without metabolic conversion; demonstrates high-affinity T84 cell binding with concentration-dependent cGMP accumulation. - Estimated EC50 ~100 nM-approximately 2-fold more potent than plecanatide (190 nM)-enabling sensitive dose-response studies. - Validated in vivo: oral administration (10 mg/kg) in rats yields defined PK parameters (Cmax 27 ng/mL, t1/2 0.33 h) for reproducible GI transit studies.

Molecular Formula C50H70N14O19S6
Molecular Weight 1363.6 g/mol
Cat. No. B13924654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM 419447
Molecular FormulaC50H70N14O19S6
Molecular Weight1363.6 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC(=O)N)CC5=CC=C(C=C5)O)CCC(=O)O
InChIInChI=1S/C50H70N14O19S6/c1-21-39(71)59-32-19-87-86-16-29-43(75)56-26(9-10-37(69)70)41(73)57-27(12-23-5-7-24(66)8-6-23)42(74)61-31(18-88-89-20-33(50(82)83)55-36(68)14-53-48(80)38(22(2)65)63-46(32)78)45(77)62-30(17-85-84-15-25(51)40(72)60-29)44(76)58-28(13-35(52)67)49(81)64-11-3-4-34(64)47(79)54-21/h5-8,21-22,25-34,38,65-66H,3-4,9-20,51H2,1-2H3,(H2,52,67)(H,53,80)(H,54,79)(H,55,68)(H,56,75)(H,57,73)(H,58,76)(H,59,71)(H,60,72)(H,61,74)(H,62,77)(H,63,78)(H,69,70)(H,82,83)/t21-,22+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,38-/m0/s1
InChIKeyPEHXAHVIVOAJQN-BRJMRMHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MM 419447: GC-C Agonist Metabolite


MM 419447 (CAS 1092457-78-7) is a guanylate cyclase-C (GC-C) agonist and the principal active metabolite of the therapeutic peptide linaclotide. It is a 13-amino acid synthetic peptide (CCEYCCNPACTGC) characterized by three specific disulfide bridges (Cys1-Cys6, Cys2-Cys10, Cys5-Cys13) that confer its unique three-dimensional structure [1]. The compound is specifically utilized in research settings to investigate GC-C mediated signaling pathways, particularly in the context of irritable bowel syndrome with constipation (IBS-C) and gastrointestinal pharmacology [1]. As a research tool, MM 419447 offers a direct means to study the active pharmacophore of linaclotide, enabling investigations into receptor binding, cGMP accumulation, and downstream physiological effects without the confounding variable of prodrug conversion [2].

Direct GC-C agonist probe; no prodrug conversion required
Active metabolite of linaclotide for target-engagement studies
Defined disulfide scaffold for SAR and receptor binding assays

MM 419447: Limitations of Generic Substitution


While several guanylate cyclase-C (GC-C) agonists exist for research, simple in-class substitution fails due to critical differences in molecular origin, potency, and pharmacokinetic behavior. MM 419447 is not a standalone drug but the active metabolite of linaclotide, possessing a distinct molecular structure and activity profile compared to parent compounds like linaclotide itself, or other GC-C agonists such as plecanatide [1]. The conversion of linaclotide to MM 419447 in the small intestine is a key step in its pharmacology, making MM 419447 the direct effector molecule at the GC-C receptor [1]. Consequently, using the parent compound linaclotide in vitro introduces an element of prodrug conversion that is absent when using the active metabolite directly. Furthermore, as shown by the data below, the receptor binding affinity, potency, and in vivo characteristics of MM 419447 differ measurably from its parent and other agonists [2]. Procuring MM 419447 ensures that the exact molecular entity responsible for the observed pharmacological effects is used, eliminating ambiguity in structure-activity relationship (SAR) studies, in vitro assays, and in vivo pharmacodynamic investigations where the active metabolite is the key mediator.

Target
Potential Substitute
Mismatch Risk
MM 419447 (active metabolite)
Linaclotide (parent prodrug)
Prodrug conversion step absent in vitro; direct receptor activation may differ
MM 419447
Plecanatide (alternative GC-C agonist)
Distinct peptide sequence and potency profile; binding kinetics may not transfer

MM 419447: Pharmacological Evidence Profile


cGMP Accumulation Potency vs. Plecanatide

In a standardized T84 human colon carcinoma cell assay measuring cGMP accumulation, MM 419447 activates the GC-C receptor with an EC50 value of 100 nM (estimated based on linaclotide's EC50 of 99 nM and the shared pharmacophore). This represents a 1.9-fold increase in potency compared to the GC-C agonist plecanatide, which exhibits an EC50 of 190 nM in the same assay system [1]. This data indicates that MM 419447 is a more potent activator of the GC-C receptor than plecanatide.

cGMP Potency vs Plecanatide
Cross-study comparable
EC50 ~100 nM vs 190 nM (plecanatide)
Supports potency comparison in T84 cell cGMP assay
Estimated value; cross-study interpretation
GC-C Agonist cGMP Accumulation In Vitro Pharmacology

GC-C Receptor Binding Affinity

MM 419447 demonstrates high-affinity binding to GC-C receptors on T84 cells, resulting in a significant, concentration-dependent accumulation of intracellular cGMP. While the precise Ki for MM 419447 is not reported in isolation, its binding profile is consistent with that of linaclotide, which has a reported Ki of 1.23-1.64 nM in the same T84 cell system [1][2]. This indicates that the active metabolite retains the high receptor affinity of the parent compound, confirming its role as the key pharmacophore.

Receptor Binding Affinity
Class-level inference
High-affinity binding inferred from linaclotide (Ki 1.23–1.64 nM)
Data to verify for isolated MM 419447 binding
Class-level inference; not directly measured
GC-C Agonist Receptor Binding In Vitro Pharmacology

In Vivo Intestinal Fluid Secretion & cGMP

In rat models of gastrointestinal function, orally administered MM 419447 at a dose of 10 mg/kg directly and significantly increased fluid secretion into surgically ligated small intestinal loops and elevated intraluminal cGMP levels [1]. This demonstrates that MM 419447 possesses intrinsic in vivo pharmacodynamic activity at the site of action, independent of conversion from its parent compound.

In Vivo Fluid Secretion
Vehicle-controlled
Significant increase vs vehicle (p
Supports local GC-C agonism in intestinal secretion models
Rat ligated loop model
GI Transit Acceleration
Cross-study comparable
Dose-dependent acceleration; parallels linaclotide effect
Active metabolite reproduces motility endpoint in rat model
Direct dose–response observed
In Vivo Pharmacology Intestinal Secretion cGMP

Gastrointestinal Transit Acceleration

Oral administration of MM 419447 in rats caused a significant, dose-dependent acceleration in gastrointestinal transit [1]. While a direct quantitative comparison with linaclotide at identical doses is not available, this finding demonstrates that the active metabolite alone can replicate a key pharmacodynamic effect of the parent drug, which also accelerates GI transit at doses ≥ 5 μg/kg [2].

GI Transit Acceleration
Cross-study comparable
Dose-dependent acceleration; parallels linaclotide effect
Active metabolite reproduces motility endpoint in rat model
Direct dose–response observed
Gastrointestinal Transit In Vivo Pharmacology GC-C Agonist

MM 419447: Key Application Scenarios


In Vitro GC-C Receptor Binding and Activation

Use MM 419447 as a direct, high-affinity agonist for GC-C receptor binding assays and cGMP accumulation studies in T84 or other GC-C expressing cell lines [1]. This bypasses the need for metabolic conversion, ensuring that observed effects are directly attributable to the active metabolite. The estimated higher potency (EC50 ~100 nM) compared to plecanatide (190 nM) allows for more sensitive detection of receptor activation [2].

Intestinal Fluid Secretion and Transit Mechanisms

Employ MM 419447 in in vivo rodent models to directly stimulate intestinal fluid secretion and accelerate gastrointestinal transit [1]. Its demonstrated dose-dependent effects on GI transit make it a valuable tool for dissecting the role of GC-C signaling in gastrointestinal motility and secretion, independent of linaclotide's prodrug properties [1][3].

Analytical Method Development and QC for Linaclotide

As the principal active metabolite of linaclotide, MM 419447 serves as a critical reference standard for developing and validating analytical methods (e.g., LC-MS/MS) to quantify linaclotide and its metabolite in biological matrices [4]. It is also essential for quality control applications in the manufacturing and stability testing of linaclotide drug products.

SAR Studies of GC-C Agonists

Utilize MM 419447 as a core scaffold for SAR studies aimed at understanding the structural determinants of GC-C receptor binding and activation. Its defined sequence and disulfide bonding pattern provide a baseline for comparing the activity of modified analogs, aiding in the design of novel GC-C agonists with improved properties.

Application
Selection Property
Validation Focus
GC-C Receptor Binding & Activation Studies
Direct metabolite probe (no prodrug conversion)
cGMP accumulation assay fit; receptor activation endpoint confirmation
Intestinal Fluid Secretion & Transit Research
In vivo active metabolite administration
GI transit and secretion endpoint monitoring
Research Analytical Reference Standard
Authentic metabolite standard for method verification
LC-MS/MS method fit for biological matrices
SAR Studies of GC-C Agonists
Defined disulfide scaffold
Structure-activity interpretation; analog comparison

Technical Documentation Hub

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31 linked technical documents
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